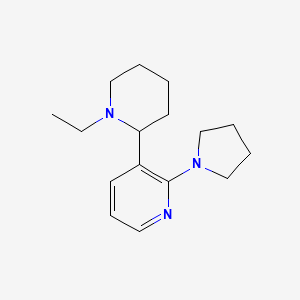
3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a complex organic compound that features both piperidine and pyrrolidine rings attached to a pyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be formed through cyclization.
Coupling with Pyridine: The final step involves coupling the piperidine and pyrrolidine rings to the pyridine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.
Reduction: Reduction reactions could target the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydride.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced derivatives, as well as substituted pyridine compounds.
Applications De Recherche Scientifique
3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine may have applications in:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure.
Biological Studies: Used as a probe to study receptor interactions.
Industrial Chemistry: Intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and pyrrolidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 3-(1-Ethylpiperidin-2-yl)-2-(morpholin-1-yl)pyridine
Uniqueness
The unique combination of the ethyl group on the piperidine ring and the pyrrolidine ring attached to the pyridine core may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C16H25N3 |
|---|---|
Poids moléculaire |
259.39 g/mol |
Nom IUPAC |
3-(1-ethylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-2-18-11-4-3-9-15(18)14-8-7-10-17-16(14)19-12-5-6-13-19/h7-8,10,15H,2-6,9,11-13H2,1H3 |
Clé InChI |
OJNFZTVRYPEEHO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCC1C2=C(N=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



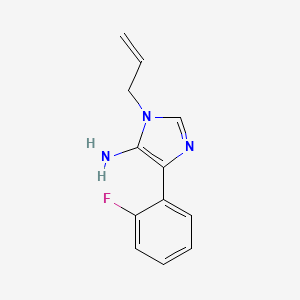
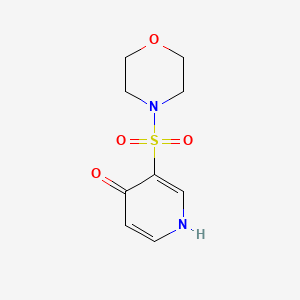
![2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B11813998.png)
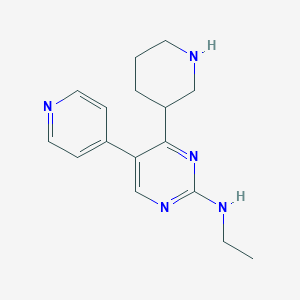
![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
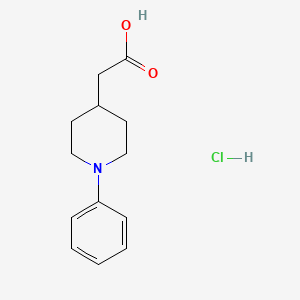
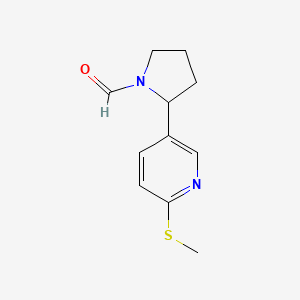

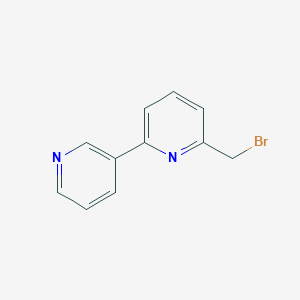
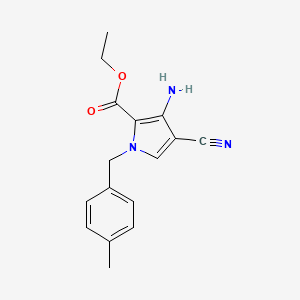

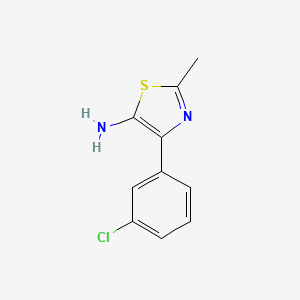
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)
